(R)-2-(5-Bromo-2-fluorophenyl)oxirane
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Overview
Description
®-2-(5-Bromo-2-fluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a bromine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce asymmetry in the product. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Bromo-2-fluorophenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Bromo-2-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to achieve further oxidation.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, thioethers, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Diols and other oxidized derivatives are formed.
Scientific Research Applications
Chemistry
®-2-(5-Bromo-2-fluorophenyl)oxirane is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to diols.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-2-(5-Bromo-2-fluorophenyl)oxirane is used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it suitable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromo-2-fluorophenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which increase the electrophilicity of the epoxide carbon. The compound can also act as an inhibitor of certain enzymes, such as epoxide hydrolases, by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-Chloro-2-fluorophenyl)oxirane
- ®-2-(5-Bromo-2-chlorophenyl)oxirane
- ®-2-(5-Bromo-2-methylphenyl)oxirane
Uniqueness
®-2-(5-Bromo-2-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the chiral epoxide ring further enhances its utility in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C8H6BrFO |
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Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
FZHXXYGMRVHZEY-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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